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Compound of Interest

Compound Name: Methyl pentafluorobenzoate

Cat. No.: B1297732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl pentafluorobenzoate, with the CAS number 36629-42-2, is a highly versatile

fluorinated aromatic ester. Its unique chemical properties, stemming from the presence of a

pentafluorinated benzene ring, make it a valuable building block in organic synthesis. This

technical guide provides a comprehensive overview of its chemical and physical properties,

detailed experimental protocols for its synthesis and key reactions, and an analysis of its

spectroscopic data. The information presented herein is intended to support researchers and

professionals in the fields of medicinal chemistry, materials science, and drug development in

leveraging the full potential of this important chemical intermediate.

Chemical and Physical Properties
Methyl pentafluorobenzoate is a colorless liquid at room temperature. The electron-

withdrawing nature of the five fluorine atoms on the aromatic ring significantly influences its

reactivity and physical properties.[1] A summary of its key properties is presented in the table

below.
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Property Value Reference

Molecular Formula C₈H₃F₅O₂ [1][2]

Molecular Weight 226.10 g/mol [2][3]

CAS Number 36629-42-2 [1][2][3]

Appearance
Colorless to almost colorless

clear liquid
[1]

Density 1.532 g/mL at 25 °C [2]

Boiling Point 44 °C at 4 mmHg [1]

Refractive Index n20/D 1.431 [2]

Flash Point 78 °C (closed cup) [2]

Purity ≥ 98% (GC) [1][4]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of methyl pentafluorobenzoate are consistent with its chemical structure.

¹H NMR: The proton NMR spectrum shows a singlet corresponding to the methyl protons.

¹³C NMR: The carbon NMR spectrum displays signals for the methyl carbon, the carbonyl

carbon, and the carbons of the pentafluorophenyl ring.

¹⁹F NMR: The fluorine NMR spectrum is characteristic of a C₆F₅ group, typically showing

three distinct signals corresponding to the ortho, meta, and para fluorine atoms.

¹H NMR Chemical Shift (ppm) Multiplicity

-OCH₃ ~3.9 s
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¹³C NMR (Predicted) Chemical Shift (ppm)

-OCH₃ ~53

C=O ~158

C-F (ortho) ~144

C-F (para) ~140

C-F (meta) ~138

C-CO ~112

¹⁹F NMR Chemical Shift (ppm) Multiplicity

F (ortho) ~ -144 m

F (para) ~ -155 t

F (meta) ~ -162 m

Infrared (IR) Spectroscopy
The IR spectrum of methyl pentafluorobenzoate exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~1740 Strong C=O stretch (ester)

~1650, ~1520, ~1500 Medium-Strong C=C stretch (aromatic ring)

~1300-1100 Strong C-O stretch (ester)

~1000 Strong C-F stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum of methyl pentafluorobenzoate shows a molecular ion

peak (M⁺) at m/z 226. The fragmentation pattern is characterized by the loss of the methoxy
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group and subsequent fragmentation of the pentafluorobenzoyl cation.

m/z Proposed Fragment

226 [C₈H₃F₅O₂]⁺ (Molecular Ion)

195 [C₇F₅O]⁺

167 [C₆F₅]⁺

Synthesis and Reactivity
Synthesis of Methyl Pentafluorobenzoate
Methyl pentafluorobenzoate can be synthesized via the esterification of pentafluorobenzoic

acid with methanol, typically catalyzed by a strong acid.

To a solution of pentafluorobenzoic acid (1 equivalent) in methanol (5-10 equivalents),

cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the mixture to room temperature and remove the excess methanol

under reduced pressure.

Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or

dichloromethane) and wash sequentially with water, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to afford the crude product.

Purify the crude methyl pentafluorobenzoate by vacuum distillation to obtain a colorless

liquid.
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Synthesis of Methyl Pentafluorobenzoate.

Reactivity and Key Applications
The electron-deficient nature of the pentafluorophenyl ring makes methyl
pentafluorobenzoate susceptible to nucleophilic aromatic substitution (SₙAr), primarily at the

para-position. This reactivity is central to its utility as a chemical building block.

A significant application of methyl pentafluorobenzoate is in the synthesis of perfluorophenyl

azide (PFPA)-based photoreactive crosslinkers. These compounds are widely used in

bioconjugation and materials science for the covalent immobilization of molecules onto various

surfaces.[5]

This protocol describes the first step in the synthesis of many PFPA-based reagents.[6]

In a round-bottom flask equipped with a reflux condenser, dissolve methyl
pentafluorobenzoate (1 equivalent) in a mixture of acetone and water.

Add sodium azide (NaN₃, approximately 1.1 equivalents).
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Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress

by TLC or GC-MS.

After completion, cool the reaction mixture to room temperature and remove the acetone

under reduced pressure.

Extract the aqueous residue with an organic solvent such as diethyl ether.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield methyl 4-azido-2,3,5,6-

tetrafluorobenzoate, which can be further purified by column chromatography or

recrystallization.
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Nucleophilic Aromatic Substitution of Methyl Pentafluorobenzoate.

This azide-functionalized intermediate can then be hydrolyzed to the corresponding carboxylic

acid and subsequently coupled with N-hydroxysuccinimide (NHS) to yield the widely used
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PFPA-NHS ester for bioconjugation.[3]

Applications in Drug Development and Materials
Science
The versatility of methyl pentafluorobenzoate as a synthetic intermediate has led to its use in

various fields:

Drug Discovery: It serves as a key building block for the synthesis of complex fluorinated

molecules with potential pharmaceutical applications.[1] The introduction of fluorine atoms

can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug

candidates.

Materials Science: It is utilized in the development of advanced materials, including high-

performance polymers and specialty coatings, where the fluorinated structure imparts

enhanced chemical resistance and thermal stability.[1]

Analytical Chemistry: Methyl pentafluorobenzoate can be used as a derivatizing agent in

gas chromatography to improve the detection and analysis of various organic compounds.[1]

Bioconjugation: As a precursor to PFPA-based crosslinkers, it plays a crucial role in the

development of biosensors, microarrays, and other biomedical devices by enabling the

stable immobilization of biomolecules.[5]

Safety Information
Methyl pentafluorobenzoate is classified as a warning-level hazard. It is reported to cause

skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal

protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be

worn when handling this compound.[2] It is a combustible liquid and should be stored in a well-

ventilated area.[2]

Conclusion
Methyl pentafluorobenzoate (CAS 36629-42-2) is a valuable and versatile fluorinated building

block with significant applications in organic synthesis, drug development, and materials

science. Its susceptibility to nucleophilic aromatic substitution provides a reliable pathway for
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the introduction of various functional groups, most notably the azide moiety for the creation of

photo-crosslinkers. The detailed information on its properties, synthesis, reactivity, and

spectroscopic data provided in this guide is intended to facilitate its effective use in research

and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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